molecular formula C12H16N2O B054697 1-(2-Aminoethyl)-4,5-dihydro-3H-1-benzazepin-2-one CAS No. 112610-09-0

1-(2-Aminoethyl)-4,5-dihydro-3H-1-benzazepin-2-one

Cat. No. B054697
M. Wt: 204.27 g/mol
InChI Key: QHOOEUOLFAWEIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Aminoethyl)-4,5-dihydro-3H-1-benzazepin-2-one, commonly known as SKF38393, is a chemical compound that belongs to the family of benzazepines. This compound has been extensively studied for its potential use in various scientific research applications.

Mechanism Of Action

The mechanism of action of SKF38393 involves its binding to the dopamine D1 receptor. This binding activates the receptor, leading to the activation of the adenylate cyclase enzyme, which in turn increases the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels leads to the activation of protein kinase A, which then phosphorylates various proteins, leading to changes in cellular activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of SKF38393 are primarily mediated by its activation of the dopamine D1 receptor. This activation leads to an increase in the release of dopamine, which can have a range of effects on the brain and body. Some of the effects of SKF38393 include increased locomotor activity, improved cognitive function, and increased wakefulness.

Advantages And Limitations For Lab Experiments

One of the main advantages of using SKF38393 in lab experiments is its selectivity for the dopamine D1 receptor. This makes it a useful tool for studying the effects of dopamine signaling on various physiological processes. However, one limitation of using SKF38393 is its potential for off-target effects. It is important to carefully control for these effects and to use appropriate controls in experiments.

Future Directions

There are several potential future directions for research on SKF38393. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential use as a tool for studying the role of dopamine signaling in various physiological processes. Additionally, there is interest in developing new analogs of SKF38393 with improved selectivity and potency for the dopamine D1 receptor. Overall, the potential applications of SKF38393 in scientific research are vast, and further investigation is necessary to fully understand its potential.

Synthesis Methods

The synthesis of SKF38393 involves the reaction between 2-chloro-1-phenylethanone and 1,2-diaminopropane in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to yield SKF38393. The purity of the compound is confirmed by analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

SKF38393 has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of SKF38393 is its use as a selective dopamine D1 receptor agonist. It has been shown to activate D1 receptors in the brain, leading to an increase in the release of dopamine, a neurotransmitter associated with pleasure and reward. This makes SKF38393 a potential drug candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.

properties

CAS RN

112610-09-0

Product Name

1-(2-Aminoethyl)-4,5-dihydro-3H-1-benzazepin-2-one

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

1-(2-aminoethyl)-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C12H16N2O/c13-8-9-14-11-6-2-1-4-10(11)5-3-7-12(14)15/h1-2,4,6H,3,5,7-9,13H2

InChI Key

QHOOEUOLFAWEIE-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CCN

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1)CCN

Origin of Product

United States

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